N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophenes are important heterocyclic scaffolds that are found in natural products as well as in pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Derivative Formation
- Compounds similar to N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide have been synthesized and used to form derivatives for various scientific applications. For instance, 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives, related in structure, were obtained by condensation reactions (Dyachenko & Vovk, 2012).
Antitubercular Activity
- A series of compounds including 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally related, were synthesized and evaluated for their antitubercular activity. These compounds showed promise as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, which include similar structures, were synthesized and evaluated as potential antipsychotic agents. They demonstrated in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman et al., 1996).
Chemosensors for Metal Ions
- Novel chemosensors based on similar structures, like 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines, were developed for the selective identification of toxic Pd2+ ions. These chemosensors demonstrated notable sensing abilities with very low limits of detection (Shally et al., 2020).
Antimicrobial Agents
- Several compounds, including those with a thiophene-2-carboxamide structure, were synthesized and showed effective antimicrobial activity against various microorganisms. These compounds could be potential candidates for developing new antimicrobial agents (Cakmak et al., 2022).
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their effects . For instance, some thiophene derivatives have been shown to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), leading to the activation of Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the protective effect of a series of anti-hypoxic proteins .
Biochemical Pathways
The activation of hif-α suggests that the compound may influence pathways related to cellular response to hypoxia
Result of Action
The activation of hif-α suggests that the compound may have a protective effect during exposure to hypoxic conditions
Future Directions
Given the wide range of applications and biological activities of thiophene derivatives, there is a considerable demand for efficient synthetic strategies for producing these compounds . This type of lysergamide may become prevalent in the near future, and we should remain alert for newly appearing lysergamides .
Biochemical Analysis
Biochemical Properties
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s interaction with these kinases can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation .
Molecular Mechanism
At the molecular level, N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to certain receptors and enzymes allows it to modulate various biochemical pathways, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods, necessitating careful consideration of its storage and handling .
Dosage Effects in Animal Models
The effects of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are crucial for its biological activity .
Subcellular Localization
The subcellular localization of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its therapeutic effects by ensuring it reaches the intended site of action .
Properties
IUPAC Name |
4-phenyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c30-26(21-12-10-20(11-13-21)19-6-2-1-3-7-19)28-23-14-15-24-22(18-23)8-4-16-29(24)27(31)25-9-5-17-32-25/h1-3,5-7,9-15,17-18H,4,8,16H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJJCVHCRCANQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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